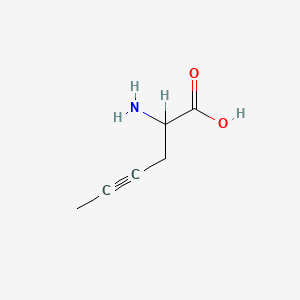

2-aminohex-4-ynoic acid

Descripción

Contextualization as an Unnatural Amino Acid

Unnatural amino acids (UAAs) are powerful tools for chemists and biologists. They can be incorporated into peptides and proteins to introduce novel chemical and physical properties. 2-Aminohex-4-ynoic acid, as a UAA, provides a unique handle for chemical modification. The alkyne group is a relatively small, unobtrusive functional group that is largely absent from biological systems. This "bioorthogonal" nature means it can undergo specific chemical reactions in a complex biological environment without interfering with native biochemical processes.

The presence of the alkyne allows for its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction where the alkyne of this compound can react with an azide-containing molecule to form a stable triazole linkage. This enables the site-specific labeling of peptides and proteins with a wide variety of probes, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules.

Furthermore, the rigid, linear geometry of the alkyne group can be used to impose conformational constraints on peptides. By strategically placing this amino acid within a peptide sequence, researchers can induce or stabilize specific secondary structures, such as turns or helices. This conformational restriction can lead to peptides with enhanced biological activity, increased stability against enzymatic degradation, and improved receptor binding affinity.

Historical Perspective on its Discovery and Initial Isolation from Natural Sources

The (S)-enantiomer of this compound is a naturally occurring compound. nih.gov It has been isolated from fungal species, including Amanita miculifera and Tricholomopsis rutilans. nih.gov In some instances, it has been found alongside its γ-glutamyl dipeptide derivative. The discovery of this and other alkyne-containing amino acids in nature highlighted the potential for this class of compounds to possess interesting biological activities and to serve as biosynthetic building blocks.

Rationale for Research on this compound within Contemporary Chemical Sciences

The rationale for the continued and growing research interest in this compound is multifaceted and stems from its unique chemical properties and its utility in a variety of applications:

A Versatile Building Block in Synthesis: It serves as a valuable building block in solid-phase peptide synthesis (SPPS), a standard method for creating synthetic peptides. It is compatible with both Fmoc and Boc protection strategies, the two most common methods used in SPPS. This allows for its straightforward incorporation into peptide chains.

Enabling Bioorthogonal Chemistry: The alkyne group is a key functional group for bioorthogonal ligation reactions. This allows for the precise and specific attachment of various molecular payloads to peptides and proteins both in vitro and in living systems, facilitating the study of biological processes in their native context.

Probing and Modulating Protein Function: By incorporating this compound into a protein, scientists can introduce a chemical handle at a specific site. This handle can then be used to attach probes to study protein localization, interactions, and dynamics.

Development of Novel Therapeutics: The ability to create conformationally constrained peptides with enhanced stability and activity opens up possibilities for designing new peptide-based drugs. Peptides often suffer from poor stability and bioavailability, and the structural constraints imposed by this compound can help to overcome these limitations.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 29834-76-2 ((S)-enantiomer) |

| Appearance | Off-white powder |

Table 2: Computed Properties of (S)-2-Aminohex-4-ynoic Acid

| Property | Value | Reference |

| IUPAC Name | (2S)-2-aminohex-4-ynoic acid | nih.gov |

| InChI | InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1 | nih.gov |

| InChIKey | VDWGCMRALYSYJV-YFKPBYRVSA-N | nih.gov |

| SMILES | CC#CCC@@HN | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminohex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGCMRALYSYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276681, DTXSID40966959 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52523-53-2, 29834-75-1 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 2 Aminohex 4 Ynoic Acid

Enantioselective Synthesis and Stereochemical Control

The controlled synthesis of specific stereoisomers of 2-aminohex-4-ynoic acid is crucial for its application in various scientific fields. This section delves into the key methodologies for achieving enantioselectivity and stereochemical control.

Methods for the Formation of Hex-4-ynoic Acid Precursors

The synthesis of this compound often begins with the formation of a suitable hex-4-ynoic acid precursor. A practical synthesis for a related compound, hex-5-ynoic acid, starts from cyclohexanone. researchgate.net This method involves the bromination and subsequent dehydrobromination of the intermediate hex-5-enoic acid. researchgate.net While this specific protocol is for the terminal alkyne, similar strategies involving functional group transformations of readily available starting materials can be adapted to generate the internal alkyne found in hex-4-ynoic acid.

Stereospecific Amination Methodologies

A critical step in the synthesis of chiral amines is the introduction of the amino group with high stereocontrol. One effective method for the direct and stereospecific amination of alkylboronic esters involves treatment with methoxyamine and potassium tert-butoxide. nih.gov This process is noteworthy for its ability to directly aminate tertiary boronic esters in a stereospecific manner, a significant challenge in synthetic chemistry. nih.gov The reaction is experimentally straightforward and avoids the use of pyrophoric reagents. nih.gov This methodology provides a powerful tool for converting chiral alkylboronic esters, which can be prepared through various enantioselective methods, into the corresponding chiral amines. nih.gov

Chiral Resolution and Asymmetric Synthesis of Enantiomers (e.g., (2R) and (2S) forms)

Both chiral resolution and asymmetric synthesis are employed to obtain the individual enantiomers of this compound.

Asymmetric Synthesis: This approach aims to create the desired stereocenter during the reaction sequence. Organocatalysis has emerged as a powerful tool for enantioselective synthesis. mdpi.com For instance, bifunctional catalysts can activate and coordinate reagents through hydrogen bonds to control the stereochemical outcome of a reaction. mdpi.com Another strategy involves the use of chiral auxiliaries, such as non-cross-linked polystyrene (NCPS) supported oxazolidinones. These auxiliaries can direct the stereoselective alkylation of a substrate, and can be recovered and reused. researchgate.net Enzymatic synthesis is another powerful method. D-amino acid transaminases can catalyze the asymmetric synthesis of optically pure D-amino acids from prochiral ketones with high yields and enantiomeric excess. mdpi.com

Chiral Resolution: This technique involves separating a racemic mixture of enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques like crystallization. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another widely used method for separating enantiomers. researchgate.net For example, a chiral column containing an antibiotic like eremomycin (B1671613) can be used to separate enantiomers of amino acids. researchgate.net

The specific enantiomers, (2R)-2-aminohex-4-ynoic acid and (S)-2-aminohex-4-ynoic acid, are commercially available, indicating that robust methods for their preparation have been established. nih.govachemblock.comsigmaaldrich.com

Advanced Derivatization for Peptide Chemistry

The unique structure of this compound, with its alkyne side chain, makes it a valuable building block in peptide chemistry. However, its incorporation into peptides requires careful consideration of protecting group strategies.

N-Protection Strategies for Solid-Phase Peptide Synthesis (e.g., Fmoc Chemistry)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the choice of protecting groups is critical for its success. peptide.com The two most common protecting groups for the α-amino group of amino acids are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com

In Fmoc-based SPPS , the Fmoc group is used for temporary protection of the N-α-amino group. peptide.com This group is base-labile and is removed at each cycle of the synthesis, while the side-chain protecting groups are typically acid-labile and are removed at the end of the synthesis. peptide.com This "orthogonal" protection scheme prevents unwanted side reactions. peptide.com For an amino acid like this compound to be used in Fmoc-SPPS, it would first be derivatized to Fmoc-2-aminohex-4-ynoic acid.

Side-Chain Functionalization and Protecting Group Strategies

For this compound, the alkyne group in the side chain is generally stable under the conditions of both Boc and Fmoc SPPS and often does not require protection. This stability allows for its direct incorporation into peptide sequences. The presence of the alkyne functionality opens up possibilities for post-synthetic modification of the peptide through reactions like "click chemistry," allowing for the introduction of various functionalities.

Mechanistic Investigations of Chemical Transformations

The chemical versatility of this compound stems from the reactivity of its constituent functional groups: the internal alkyne, the primary amine, and the carboxylic acid. Understanding the mechanisms of their transformations is crucial for the strategic design of synthetic pathways and the development of novel molecular architectures.

Alkyne Moiety Reactivity

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of chemical reactions.

Catalytic hydrogenation of the alkyne in this compound allows for the controlled formation of either the corresponding alkene or alkane. nih.govacs.org The stereochemical outcome of the reaction is highly dependent on the choice of catalyst. nih.govacs.org

The partial hydrogenation of an alkyne to an alkene is a challenging transformation due to the propensity for over-reduction to the alkane. nih.gov To achieve a stereoselective semi-hydrogenation to the (Z)-alkene, a "poisoned" catalyst is employed. Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is a classic example. youtube.com The catalyst's reduced activity prevents the subsequent hydrogenation of the initially formed cis-alkene.

For the complete reduction to the corresponding alkane, 2-aminohexanoic acid, more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are utilized under a hydrogen atmosphere. youtube.com This reaction proceeds through an alkene intermediate which is rapidly reduced to the fully saturated product.

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Reagents | Product | Key Feature |

| Lindlar's Catalyst | H₂ | (Z)-2-aminohex-4-enoic acid | Stereoselective formation of the cis-alkene |

| Palladium on Carbon (Pd/C) | H₂ | 2-aminohexanoic acid | Complete saturation to the alkane |

| Platinum Oxide (PtO₂) | H₂ | 2-aminohexanoic acid | Complete saturation to the alkane |

The internal alkyne of this compound can undergo oxidative cleavage, breaking the triple bond to form two new functional groups. chadsprep.com The products of this transformation are determined by the specific oxidizing agent and the reaction conditions. chadsprep.comchemistrysteps.com

Ozonolysis is a powerful method for cleaving alkynes. chadsprep.comchemistrysteps.com Treatment of this compound with ozone, followed by an oxidative workup (e.g., with hydrogen peroxide), results in the formation of two carboxylic acids: 2-aminobutanoic acid and acetic acid. chadsprep.comyoutube.com

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent that can cleave the alkyne bond. chemistrysteps.com Under vigorous conditions (e.g., heat or extreme pH), the products are the same carboxylic acids obtained from ozonolysis. chemistrysteps.com Under milder, neutral conditions, it is possible to form a diketone, 2-amino-4,5-dioxohexanoic acid, although this is often a less common outcome.

Table 2: Oxidative Cleavage of this compound

| Reagent | Conditions | Products |

| 1. O₃ 2. H₂O₂ | Oxidative Workup | 2-aminobutanoic acid and acetic acid |

| KMnO₄ | Hot, basic/acidic | 2-aminobutanoic acid and acetic acid |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a bioorthogonal ligation reaction. nih.govnih.gov This reaction typically involves a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govrsc.orgwikipedia.org

While this compound contains an internal alkyne, which is significantly less reactive in CuAAC reactions than terminal alkynes, the principles of this important transformation are noteworthy. rsc.orgacs.org The reaction is characterized by its high efficiency, mild reaction conditions, and the formation of a highly stable triazole linkage. nih.govnih.gov For internal alkynes, the reaction is more challenging and often requires specialized catalysts or conditions to proceed efficiently. rsc.org

Amino Group and Carboxylic Acid Functionalizations

The amino and carboxylic acid moieties of this compound can be modified using standard organic chemistry techniques, provided the reagents are compatible with the alkyne functionality.

To facilitate reactions at other parts of the molecule, the amino group is often protected. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is introduced using di-tert-butyl dicarbonate, while the Cbz group is installed with benzyl (B1604629) chloroformate.

Similarly, the carboxylic acid can be converted to an ester to prevent its reactivity. This is commonly achieved through Fischer esterification, reacting the amino acid with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base.

Table 3: Protection of Functional Groups in this compound

| Functional Group | Reagent | Protecting Group | Product |

| Amino Group | Di-tert-butyl dicarbonate | Boc | N-Boc-2-aminohex-4-ynoic acid |

| Amino Group | Benzyl chloroformate | Cbz | N-Cbz-2-aminohex-4-ynoic acid |

| Carboxylic Acid | Methanol (B129727), H⁺ | Methyl ester | This compound methyl ester |

| Carboxylic Acid | Benzyl bromide, base | Benzyl ester | This compound benzyl ester |

Biochemical and Molecular Applications of 2 Aminohex 4 Ynoic Acid

Elucidation of Enzyme Inhibition Mechanisms

Investigations into the inhibitory effects of 2-aminohex-4-ynoic acid on various enzymes are crucial for understanding its potential as a tool for studying metabolic pathways and as a lead compound for drug development. The following sections review the available scientific literature concerning its interaction with specific enzyme targets.

Investigations into Gamma-Aminobutyric Acid (GABA) Transaminase Inhibition

Gamma-aminobutyric acid (GABA) transaminase is a key enzyme in the metabolic pathway of the neurotransmitter GABA. Extensive research has been conducted on inhibitors of this enzyme. However, a thorough review of scientific literature reveals that while the related compound, 4-aminohex-5-ynoic acid, is a well-documented inhibitor of GABA transaminase, there is a notable lack of available data specifically demonstrating the inhibition of GABA transaminase by this compound. Further research is required to determine if this compound possesses similar inhibitory activity.

Modulation of S-Adenosyl-L-Methionine (SAM) Metabolism through ATP:L-Methionine S-Adenosyltransferase Inhibition

S-Adenosyl-L-methionine (SAM) is a universal methyl group donor involved in numerous biological transmethylation reactions. The enzyme ATP:L-methionine S-adenosyltransferase catalyzes the synthesis of SAM from ATP and methionine. While various methionine analogs have been studied as inhibitors of this enzyme, current scientific literature does not provide direct evidence of this compound acting as an inhibitor of ATP:L-methionine S-adenosyltransferase.

Studies on Metalloproteinase Inhibitory Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Despite the interest in identifying novel MMP inhibitors for various therapeutic applications, there are no available scientific studies in the searched literature that investigate or report on the metalloproteinase inhibitory activity of this compound.

Probing Other Enzyme Active Sites and Regulatory Pathways

Beyond the specific enzymes detailed above, the broader inhibitory profile of this compound against other enzymes remains largely unexplored in the available scientific literature. Its structural features, including the alkyne group, suggest potential for interaction with various enzyme active sites, but specific research findings to support this are not currently available. The compound has been identified in the mushrooms Amanita miculifera and Tricholomopsis rutilans. nih.gov

Expanding the Genetic Code for Protein Engineering

The ability to incorporate noncanonical amino acids (ncAAs) into proteins offers a powerful tool for creating novel functionalities and probing biological processes.

Incorporation as a Noncanonical Amino Acid (ncAA) into Recombinant Proteins

This compound is recognized as a noncanonical amino acid, meaning it is not one of the 20 standard protein-building amino acids. nih.gov Its structure, featuring a terminal alkyne group, makes it a valuable tool for protein engineering. This functional group can be used for "click chemistry" reactions, allowing for the site-specific modification of proteins with other molecules, such as fluorescent dyes, crosslinkers, or drug conjugates.

The process of incorporating ncAAs like this compound into recombinant proteins typically involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered pair recognizes a unique codon (often a stop codon) and specifically charges the tRNA with the ncAA, which is then incorporated into the growing polypeptide chain during translation. While the principle of incorporating alkyne-containing amino acids is well-established, specific published examples detailing the successful incorporation of this compound into a particular recombinant protein are not readily found in the searched literature.

Table 1: Properties of (S)-2-Aminohex-4-ynoic acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminohex-4-ynoic acid | nih.gov |

| Molecular Formula | C6H9NO2 | nih.gov |

| Molecular Weight | 127.14 g/mol | nih.gov |

| CAS Number | 29834-76-2 | nih.gov |

Directed Evolution and Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs (e.g., Pyrrolysyl-tRNA Synthetases)

The site-specific incorporation of unnatural amino acids (uAAs) like this compound into proteins is made possible through the use of engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govresearchgate.net These pairs function independently of the host cell's endogenous translational machinery. The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from archaea is a commonly used platform for such engineering due to its promiscuous active site and orthogonality in bacteria and eukaryotes. kiesslinglab.comresearchgate.net

Through directed evolution, the substrate specificity of PylRS can be altered to recognize and charge a desired uAA, such as this compound, onto its cognate tRNA(Pyl). This process typically involves creating a library of PylRS mutants with variations in the amino acid binding pocket. These mutants are then screened for their ability to incorporate the target uAA in response to a specific codon, often a nonsense codon like the amber stop codon (UAG), which has been introduced at a desired position in a reporter gene. nih.govkiesslinglab.com Successful incorporation of the uAA allows for the production of a full-length protein, which can be detected, for instance, by fluorescence if the reporter is a fluorescent protein. nih.gov

Structural and biochemical analyses of evolved PylRS variants reveal that mutations at key residues within the active site can create a binding pocket that accommodates the specific side chain of the new uAA. kiesslinglab.com This tailored specificity is crucial to ensure high fidelity of uAA incorporation and to prevent the misincorporation of canonical amino acids. The result is a highly efficient and specific orthogonal pair capable of directing the incorporation of this compound into any desired protein in vivo. nih.govresearchgate.net

| Feature | Description |

| Orthogonal System | An aminoacyl-tRNA synthetase/tRNA pair that is functionally independent of the host's endogenous counterparts. |

| Parent System | The Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species are frequently used. kiesslinglab.comresearchgate.net |

| Engineering Strategy | Directed evolution through mutagenesis of the PylRS active site. nih.govkiesslinglab.com |

| Selection Method | Screening for the suppression of a nonsense codon (e.g., UAG) in a reporter gene in the presence of the unnatural amino acid. nih.gov |

Utilization in Orthogonal Translation Systems for Unnatural Protein Production

Once an engineered orthogonal PylRS/tRNA pair for this compound is developed, it can be used to produce proteins containing this uAA at specific sites. This is achieved by co-expressing the engineered synthetase, its cognate tRNA, and a target gene containing a codon corresponding to the tRNA's anticodon (e.g., an amber stop codon) at the desired position. nih.govnih.gov When the cells are cultured in the presence of this compound, the engineered synthetase charges the uAA onto the orthogonal tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain. nih.govnih.gov

This methodology allows for the production of proteins with a precisely placed terminal alkyne group. The alkyne serves as a bioorthogonal chemical handle, meaning it is chemically inert in the cellular environment but can undergo specific ligation reactions with a partner molecule. nih.gov The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms a stable triazole linkage. medchemexpress.com This enables the site-specific labeling of proteins with a wide range of probes, such as fluorophores, biotin (B1667282) tags, or crosslinkers, for various downstream applications. nih.govnih.gov Furthermore, by using multiple orthogonal pairs and different nonsense or quadruplet codons, it is possible to incorporate two or more distinct unnatural amino acids into a single protein, expanding the possibilities for protein engineering and functional studies. nih.govnih.gov

| Step | Description |

| 1. Genetic Setup | A plasmid encoding the engineered PylRS and tRNAPyl is introduced into the expression host, along with a plasmid for the target protein with a UAG codon at the desired site. |

| 2. Cell Culture | The cells are grown in media supplemented with this compound. |

| 3. Protein Expression | The engineered PylRS specifically acylates the tRNAPyl with this compound. |

| 4. Translation | During protein synthesis, the ribosome encounters the UAG codon and the acylated tRNAPyl incorporates this compound. |

| 5. Protein Labeling | The purified protein, now containing a terminal alkyne, can be specifically labeled using click chemistry. medchemexpress.com |

Methodologies for Studying Protein Biogenesis and Interactions

The ability to incorporate this compound into proteins opens up a range of methodologies for studying protein synthesis, modifications, and interactions.

Labeling of Nascent Proteins as a Methionine Analog

This compound can potentially be used as an analog of methionine for metabolic labeling of newly synthesized proteins. Similar to other methionine surrogates like azidohomoalanine (AHA) and homopropargylglycine (HPG), its structural resemblance to methionine may allow it to be recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation. nih.govthermofisher.com This process effectively tags the entire population of newly synthesized proteins (the "nascent proteome") with an alkyne handle. These tagged proteins can then be visualized by fluorescence microscopy or isolated for further analysis after click reaction with a fluorescent probe or an affinity tag like biotin, respectively. nih.gov

Analysis of Protein Synthesis Rates and Dynamics

By metabolically labeling proteins with this compound, it is possible to quantify the rate of global protein synthesis. The amount of incorporated analog over a specific period reflects the translational activity of the cell. This can be a powerful tool to study how protein synthesis is affected by various stimuli, cellular stresses, or disease states. The labeled proteins can be detected and quantified using methods such as in-gel fluorescence scanning or mass spectrometry-based proteomics, providing a dynamic view of the cellular proteome.

Interrogation of Post-Translational Modifications

The site-specific incorporation of this compound provides a powerful platform for studying post-translational modifications (PTMs). The alkyne handle can be used to attach molecules that mimic PTMs, allowing for the study of their effects on protein structure and function in a controlled manner. nih.gov Alternatively, the alkyne can serve as a tag to enrich for proteins that undergo a specific PTM, facilitating their identification and characterization. For example, a protein could be engineered to contain this compound near a potential PTM site. After cellular modification, the protein can be captured via its alkyne tag, and the presence or absence of the PTM can be analyzed by mass spectrometry. This approach helps to elucidate the complex interplay between different PTMs and their roles in regulating protein function. nih.gov

Investigating Protein-Protein Interaction Networks

Understanding how proteins interact with each other is fundamental to understanding cellular processes. The incorporation of this compound can facilitate the study of protein-protein interactions through proximity-based labeling or chemical crosslinking. nih.gov By incorporating the amino acid at a specific site on a "bait" protein, a reactive group can be attached via click chemistry. This reactive group can then crosslink to interacting "prey" proteins that are in close proximity. The resulting crosslinked complexes can be isolated and the interacting partners identified by mass spectrometry. This provides a high-resolution map of the interaction interface and can capture transient or weak interactions that are difficult to detect by other methods.

| Application | Methodology |

| Nascent Protein Labeling | Metabolic incorporation as a methionine analog, followed by click chemistry with a reporter tag. nih.gov |

| Protein Synthesis Analysis | Quantifying the incorporation of the amino acid over time to measure translational activity. |

| PTM Studies | Site-specific incorporation near a PTM site to attach mimics or to enrich for modified proteins. nih.govnih.gov |

| Protein-Protein Interactions | Use as a handle for proximity-based labeling or chemical crosslinking to identify interaction partners. nih.gov |

Structural and Conformational Studies in Peptidomimetics

The incorporation of this compound and other alkyne-containing amino acids into peptide structures offers a powerful strategy for creating peptidomimetics with enhanced stability and receptor-binding affinity. The rigidity of the alkyne bond plays a crucial role in these applications.

Design and Synthesis of Conformationally Restricted Peptide Scaffolds (e.g., β-Turn Mimics)

The synthesis of conformationally restricted peptides is a key strategy in drug discovery, aiming to lock a peptide into its bioactive conformation. The incorporation of unnatural amino acids with specific stereochemistry and side chains can induce desired secondary structures, such as β-turns. nih.gov These β-turn structures are pivotal for the biological recognition of many peptides. nih.gov

While direct studies detailing the use of this compound for inducing β-turns are not extensively documented, the general principle involves its integration into a peptide sequence to create a rigid linker. This rigidity can force the peptide backbone to adopt a turn-like conformation, mimicking the natural secondary structure. The synthesis of such modified peptides is often achieved through solid-phase peptide synthesis, where the unnatural amino acid is incorporated at a specific position in the peptide chain. nih.gov

Impact of Alkyne Rigidity on Peptide Structure and Function

The introduction of an alkyne group into a peptide backbone has a significant impact on its structural and functional properties. The linear and rigid nature of the alkyne bond restricts the conformational flexibility of the peptide, which can lead to several advantages:

Enhanced Stability: The constrained conformation can make the peptide less susceptible to proteolytic degradation, increasing its half-life in biological systems. nih.gov

Improved Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher binding affinity and specificity. nih.gov

Structural Diversity: The use of alkyne-containing amino acids allows for the creation of novel peptide architectures that are not accessible with natural amino acids. foresight.org

The alkyne group can also serve as a chemical handle for further modifications through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the attachment of labels, imaging agents, or other functional moieties. peptide.comiris-biotech.de

Applications in the Development of Constrained Peptide Libraries

Constrained peptide libraries are powerful tools for drug discovery, enabling the screening of a vast number of structurally diverse peptides to identify potent and selective ligands for a target of interest. creative-biolabs.comresearchgate.net The incorporation of this compound and other unnatural amino acids expands the chemical space of these libraries beyond the 20 proteinogenic amino acids. nih.gov

The construction of these libraries involves the synthesis of peptides with built-in structural constraints. creative-biolabs.com This can be achieved by incorporating two reactive unnatural amino acids, such as those with alkyne and azide (B81097) functionalities, which can then be cyclized. peptide.com This approach allows for the generation of libraries of cyclic peptides with varying ring sizes and conformations, increasing the probability of finding a peptide that fits precisely into the binding site of a target protein. researchgate.net Computational methods are increasingly being used to design these constrained peptide libraries with optimized properties. foresight.org

Biological Activities of this compound and its Natural Derivatives

While the primary focus of research on this compound has been on its application in peptidomimetics, there is limited information available regarding its intrinsic biological activities. The presence of the alkyne functionality in a small molecule can sometimes lead to interactions with biological macromolecules.

Antimetabolite Properties and Cellular Effects

Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways. clevelandclinic.org Amino acid analogs, in particular, have been investigated as potential anticancer agents by disrupting cellular nucleotide synthesis. nih.gov

Cytotoxic and Antitumor Activities (in vitro cell line studies)

The evaluation of a compound's cytotoxicity against various cancer cell lines is a standard method for identifying potential anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Specific in vitro studies on the cytotoxic and antitumor activities of this compound are not found in the currently available scientific literature. While numerous studies report the cytotoxic effects of various other amino acid derivatives and compounds containing alkyne groups, data directly pertaining to this compound is absent. Therefore, a data table of its in vitro activity cannot be provided at this time.

Natural Products Chemistry and Biosynthesis of 2 Aminohex 4 Ynoic Acid

Isolation and Characterization from Fungal Organisms

The initial identification and structural elucidation of 2-aminohex-4-ynoic acid were accomplished through studies of specific fungal species. Notably, it has been reported in Tricholomopsis rutilans and Amanita miculifera. nih.gov The isolation process from these organisms typically involves extraction of the fungal material with a suitable solvent, followed by various chromatographic techniques to separate the complex mixture of metabolites. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are then employed to determine the precise chemical structure of the isolated compound.

Table 1: Fungal Sources of this compound

| Fungal Species | Family | Common Name | Reference |

| Tricholomopsis rutilans | Tricholomataceae | Plums and Custard | nih.govdocumentsdelivered.com |

| Amanita miculifera | Amanitaceae | nih.gov |

Identification of Naturally Occurring Derivatives and Related Acetylenic Compounds

Fungi that produce this compound often synthesize a suite of related acetylenic and other unusual amino acids. In Tricholomopsis rutilans, for instance, two γ-glutamyl peptides of acetylenic amino acids have been identified. documentsdelivered.com This suggests that this compound can be further metabolized and incorporated into small peptides.

Other related compounds found in fungi include:

L-threo- and L-erythro-2-amino-3-hydroxyhex-4-ynoic acids: Also isolated from Tricholomopsis rutilans, these are hydroxylated derivatives of this compound. documentsdelivered.com

L-2-aminohex-4-enoic acid: The corresponding alkene analog of this compound. nih.gov

L-propargylglycine and β-ethynylserine: Other examples of naturally occurring amino acids containing an alkyne group, found in some fungi and bacteria. chemistryviews.org

Table 2: Naturally Occurring Derivatives and Related Compounds

| Compound Name | Chemical Formula | Fungal Source/Relation | Reference |

| γ-glutamyl peptides of acetylenic amino acids | Not specified | Tricholomopsis rutilans | documentsdelivered.com |

| L-threo-2-amino-3-hydroxyhex-4-ynoic acid | C₆H₉NO₃ | Tricholomopsis rutilans | documentsdelivered.com |

| L-erythro-2-amino-3-hydroxyhex-4-ynoic acid | C₆H₉NO₃ | Tricholomopsis rutilans | documentsdelivered.com |

| L-2-aminohex-4-enoic acid | C₆H₁₁NO₂ | Related alkene analog | nih.gov |

| L-propargylglycine | C₅H₇NO₂ | Other acetylenic amino acid | chemistryviews.org |

| β-ethynylserine | C₅H₇NO₃ | Other acetylenic amino acid | chemistryviews.org |

Proposed Biosynthetic Pathways and Enzymology of Alkynyl Amino Acid Formation in Microorganisms

While the specific biosynthetic pathway for this compound has not been fully elucidated, research on the formation of other terminal alkyne-containing amino acids in bacteria provides a likely model. nih.gov The biosynthesis of these rare functional groups often involves a series of unique enzymatic reactions. nih.govspringernature.com

A proposed pathway, based on the biosynthesis of β-ethynylserine in Streptomyces cattleya, suggests a route starting from a common amino acid like L-lysine. chemistryviews.orgnih.gov This process is thought to involve:

Halogenation: An enzyme, likely a halogenase, introduces a chlorine atom onto the amino acid backbone. chemistryviews.orgspringernature.com

Oxidative C-C Bond Cleavage: A subsequent enzymatic step cleaves a carbon-carbon bond, leading to a shorter carbon skeleton. nih.govspringernature.com

Triple Bond Formation: The formation of the alkyne functionality is proposed to occur through the elimination of the halogen and the formation of a putative allene (B1206475) intermediate, which then isomerizes to the terminal alkyne. nih.govresearchgate.net

This complex series of reactions highlights nature's inventive strategies for creating unusual chemical structures. springernature.com The enzymes involved in these pathways, such as halogenases and unique oxidases, are of significant interest for their potential applications in biocatalysis and synthetic biology. nih.gov

Ecological and Evolutionary Implications of its Natural Occurrence

The production of this compound and other acetylenic compounds by fungi likely serves specific ecological roles. Fungi are known to produce a vast array of secondary metabolites that can act as defense compounds against competitors, predators, or pathogens. nih.gov Acetylenic compounds, in particular, are known to possess a range of biological activities, including antifungal and antimicrobial properties. nih.gov

The presence of these unique amino acids may provide a competitive advantage to the producing organism. For instance, they could deter grazing by insects or inhibit the growth of competing microorganisms in the soil. nih.gov The tissues of fungi can be a richer source of nitrogen and amino acids compared to plant tissues, making them attractive to herbivores. nih.gov The production of toxic or unpalatable amino acids would be a strong deterrent.

From an evolutionary perspective, the development of the biosynthetic machinery to produce alkynyl amino acids represents a significant innovation. nih.gov The genes encoding these specialized enzymes likely arose through gene duplication and divergence, allowing for the evolution of novel metabolic capabilities. The distribution of these pathways across different fungal lineages could provide insights into the evolutionary relationships between these organisms and the ecological pressures they have faced.

Analytical and Computational Approaches in 2 Aminohex 4 Ynoic Acid Research

Spectroscopic and Chromatographic Methods for Characterization and Quantification

The characterization and quantification of 2-aminohex-4-ynoic acid rely on a combination of spectroscopic and chromatographic techniques. The structure of L-2-aminohex-4-ynoic acid, isolated from natural sources like Tricholomopsis rutilans, was initially determined using elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These methods provide foundational information about the molecule's functional groups and atomic connectivity.

High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of this compound and its derivatives. nih.govhelixchrom.com Reversed-phase columns, such as the C18 column, are commonly employed. nih.gov The separation of amino acid enantiomers can be achieved by derivatizing them into diastereomers, which can then be resolved on a standard C18 column. nih.gov The choice of mobile phase, including solvents like methanol (B129727) or acetonitrile, and the adjustment of buffer concentration and pH are critical for achieving optimal separation. helixchrom.com Detection is often performed using UV spectroscopy. helixchrom.com

For determining the optical purity of synthesized this compound, HPLC with a chiral stationary-phase column is a precise method. rsc.org Mass spectrometry (MS) is another powerful tool, often used in conjunction with chromatography (LC-MS), to confirm the molecular weight of the compound and its fragments. helixchrom.comrsc.org

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a fundamental strategy for elucidating the mechanisms of action of this compound and for its use in various biochemical assays. chempep.com Tritium (³H), a radioactive isotope of hydrogen, is particularly valuable for these purposes due to its high specific activity, which allows for sensitive detection in biological systems. dtu.dknih.gov

A significant application of this compound is as a precursor for the synthesis of tritium-labeled peptides. researchgate.net Specifically, it can be used to prepare peptides containing highly tritiated L-norleucine residues. researchgate.net The synthesis of optically pure L-2-amino-4-hexynoic acid and its derivatives enables the production of these labeled peptides. researchgate.net For instance, catalytic tritiation of a derivative of this compound has yielded a (³H)-L-norleucine derivative with a high specific activity of 115 ± 5 Ci/mmol. researchgate.net This makes it a powerful tool for studying peptide-receptor interactions and other biological processes. nih.gov

Similarly, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a related compound, serves as a precursor for preparing tritium- or deuterium-labeled peptides at the isoleucine residue. rsc.org The labeled tripeptide Tyr-[²H]lle-Leu was synthesized using this approach, and the location of the deuterium (B1214612) was confirmed by fast-atom-bombardment mass spectrometry (FAB-MS) and ¹³C NMR spectroscopy. rsc.org These stable isotope-labeled amino acids are crucial for quantitative MS-based applications and as tracers in metabolic studies. chempep.comisotope.com

| Isotope | Application in this compound Research | Reference |

| Tritium (³H) | Preparation of highly labeled norleucine-containing peptides for assays. | researchgate.net |

| Deuterium (²H) | Preparation of labeled peptides in the isoleucine residue for mechanistic studies. | rsc.org |

| Carbon-13 (¹³C) | Used in NMR and MS for structural and metabolic studies. | rsc.orgisotope.com |

| Nitrogen-15 (¹⁵N) | Employed in proteomics and NMR to trace nitrogen metabolism. | chempep.comisotope.com |

High-Throughput Screening Paradigms for Activity Profiling

High-throughput screening (HTS) is a critical methodology for assessing the biological activity of large numbers of compounds, including analogs and derivatives of this compound. nih.gov This approach is essential for identifying molecules with desired therapeutic effects, such as enzyme inhibition. nih.gov

HTS workflows typically involve the use of microplate-based assays to perform many tests in parallel. nih.gov These assays can be designed to measure various parameters, such as enzyme activity, cell viability, or receptor binding. The data generated from HTS can be used to create activity profiles for different compounds, allowing for the identification of lead candidates for further development.

In the context of this compound, HTS could be employed to screen a library of its analogs for their ability to inhibit specific enzymes. This would involve developing a robust assay that can be automated and miniaturized. The results of such a screen would provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors.

Molecular Modeling and Computational Chemistry

Computational approaches play an increasingly important role in understanding the properties and interactions of this compound at the molecular level.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is crucial for comprehending its biological activity. Conformational landscape analysis aims to identify the low-energy shapes (conformers) that the molecule can adopt. This can be achieved through computational methods like molecular mechanics calculations.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time. This allows for the exploration of the conformational space and the identification of preferred conformations in different environments, such as in solution or when bound to a target protein. For a flexible molecule like this compound, MD simulations can reveal how its shape changes upon interaction with a biological target.

Ligand-Target Docking and Binding Energy Calculations for Enzyme Inhibition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound or its analogs) when it binds to a target protein, such as an enzyme. This method helps to visualize the binding mode and identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, binding energy calculations can be performed to estimate the strength of the interaction. These calculations, which can range from simple scoring functions to more rigorous methods like free energy perturbation, are used to rank different ligands based on their predicted affinity for the target. This information is invaluable for understanding the mechanism of enzyme inhibition and for prioritizing compounds for experimental testing. The inhibition constant (Ki) is a key parameter derived from these studies, indicating the concentration of inhibitor required to produce 50% inhibition. sigmaaldrich.com

De Novo Design of Novel Analogs with Predicted Functionality

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. In the context of this compound, this approach can be used to design new analogs with enhanced or novel functionalities, such as improved enzyme inhibitory activity or better pharmacokinetic properties.

The process typically starts with the known structure of the target enzyme's active site. Computational algorithms then build molecules fragment by fragment within the active site, optimizing their geometry and interactions with the protein. This can lead to the discovery of entirely new chemical scaffolds that are predicted to bind tightly to the target. These computationally designed molecules can then be synthesized and tested experimentally to validate their predicted activity.

Emerging Research Directions and Future Perspectives

Expanding Bioorthogonal Chemistry Applications in Complex Biological Systems

Bioorthogonal chemistry utilizes chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The terminal alkyne of 2-aminohex-4-ynoic acid is a key functional group for such reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the specific labeling and visualization of biomolecules.

Current research aims to expand the scope of these applications in increasingly complex biological environments, such as living cells and whole organisms. nih.gov This involves the development of new catalysts and reaction conditions that are more biocompatible and efficient in vivo. Furthermore, researchers are exploring the use of this compound in combination with other bioorthogonal handles to enable dual-labeling experiments, providing a more comprehensive picture of intricate biological processes.

Rational Design of Potent and Selective Biological Probes

The ability to rationally design fluorescent probes with specific properties is a cornerstone of modern chemical biology. rsc.org The alkyne group of this compound serves as a versatile anchor for the attachment of fluorophores and other reporter molecules. The rational design of such probes involves a deep understanding of structure-property relationships to fine-tune photophysical characteristics like excitation and emission wavelengths, quantum yield, and Stokes shift. rsc.org

Researchers are focused on creating "turn-on" probes that exhibit fluorescence only upon reacting with their target, thereby minimizing background signal and enhancing sensitivity. nih.gov This often involves incorporating quencher molecules that are cleaved or conformationally altered during the bioorthogonal reaction. nih.gov The goal is to develop a toolkit of this compound-based probes with a wide range of spectral properties and functionalities, enabling the specific and sensitive detection of a diverse array of biological targets. nih.govwsu.edu

Table 1: Key Considerations in the Rational Design of Fluorescent Probes

| Design Parameter | Desired Outcome | Rationale |

| High Selectivity | Minimal off-target binding | Ensures that the probe only interacts with the intended biomolecule, providing accurate localization and quantification. |

| High Sensitivity | Strong signal generation from a small number of target molecules | Allows for the detection of low-abundance biomolecules and reduces the required probe concentration. |

| "Turn-On" Mechanism | Low background fluorescence | Increases the signal-to-noise ratio, leading to clearer imaging and more reliable data. nih.gov |

| Photostability | Resistance to photobleaching | Enables longer imaging experiments without significant loss of signal. |

| Biocompatibility | Low toxicity and minimal perturbation of biological systems | Ensures that the probe itself does not interfere with the processes being studied. |

Integration into Advanced Proteomics and Systems Biology Platforms

Proteomics, the large-scale study of proteins, is a fundamental component of systems biology, which aims to understand the complex interactions within biological systems. numberanalytics.comnih.gov The integration of this compound into proteomics workflows offers a powerful method for activity-based protein profiling (ABPP) and identifying post-translational modifications.

By metabolically incorporating this compound into newly synthesized proteins, researchers can subsequently use bioorthogonal chemistry to attach affinity tags or fluorescent dyes. This allows for the enrichment and identification of specific protein populations using mass spectrometry-based proteomics. nih.gov This approach provides a dynamic view of the proteome, revealing changes in protein synthesis and turnover in response to various stimuli or disease states.

Future directions include the use of this compound in multi-omics studies, integrating proteomic data with genomic, transcriptomic, and metabolomic data to build comprehensive models of cellular function. numberanalytics.com The development of standardized reference materials and benchmark datasets will be crucial for ensuring the reproducibility and reliability of these complex analyses across different laboratories and platforms. nih.govnih.gov

Table 2: Applications of this compound in Proteomics

| Application | Description | Outcome |

| Activity-Based Protein Profiling (ABPP) | Labeling of active enzymes or proteins based on their functional state. | Identification of changes in enzyme activity associated with disease or drug treatment. |

| Pulse-Chase Labeling | Tracking the synthesis and degradation of proteins over time. | Insights into protein dynamics and turnover rates. |

| Post-Translational Modification (PTM) Analysis | Identification and localization of specific PTMs on proteins. | Understanding the regulatory roles of PTMs in cellular signaling. |

| Protein-Protein Interaction Studies | Cross-linking of interacting proteins for subsequent identification. | Mapping of protein interaction networks within the cell. numberanalytics.com |

Q & A

Q. What are the established synthetic routes for 2-aminohex-4-ynoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthetic pathways typically involve alkyne-functionalized precursors and Strecker or Ugi multicomponent reactions. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS . Use SciFinder or Reaxys to compare reported procedures and identify key intermediates. For purity, employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and validate via -NMR integration or mass spectrometry .

Q. How can researchers characterize the stereochemical and structural properties of this compound?

- Methodological Answer : Utilize - and -NMR to confirm backbone structure and alkyne positioning. For stereochemistry, apply chiral derivatization agents (e.g., Marfey’s reagent) coupled with LC-MS or circular dichroism (CD) spectroscopy. X-ray crystallography is definitive for absolute configuration but requires high-purity crystals grown via vapor diffusion . Cross-reference spectral data with databases like SDBS or PubChem to validate assignments .

Q. What biological roles or enzymatic interactions have been reported for this compound?

- Methodological Answer : Screen literature for in vitro enzyme inhibition assays (e.g., aminoacyl-tRNA synthetases) using kinetic studies (Michaelis-Menten plots) . Computational docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities. For functional studies, use isotopic labeling (-alkyne) in cell cultures and track incorporation via autoradiography or LC-MS/MS .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Replicate measurements under standardized conditions (e.g., IUPAC-recommended buffers, 25°C). For pKa determination, use potentiometric titration with a glass electrode or UV-Vis spectroscopy at varying pH. Compare results with computational predictions (ACD/Labs or MarvinSketch). Discrepancies may arise from impurities; validate purity via elemental analysis and -NMR peak deconvolution .

Q. What advanced strategies can resolve challenges in incorporating this compound into peptide chains during solid-phase synthesis?

- Methodological Answer : Optimize Fmoc/t-Bu protection schemes to prevent alkyne side-reactions. Use coupling agents like HATU/DIPEA in DMF, and monitor via Kaiser test. For steric hindrance, introduce microwave-assisted synthesis to enhance reaction rates. Post-synthesis, analyze peptide integrity via MALDI-TOF MS and compare with simulated isotopic patterns .

Q. How can computational modeling improve the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Perform DFT calculations (Gaussian, ORCA) to predict electronic properties (HOMO-LUMO gaps) and solubility parameters. Use molecular dynamics (GROMACS) to simulate membrane permeability. Validate in silico predictions with SPR (surface plasmon resonance) for binding kinetics and in vivo fluorescence imaging for biodistribution .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (IC/EC). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes. For longitudinal data, employ mixed-effects models (R/lme4) to account for repeated measurements .

Experimental Design & Data Interpretation

Q. How should researchers design controlled experiments to assess the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Incubate compound with pooled human liver microsomes (HLMs) and NADPH cofactor. Terminate reactions at timed intervals (0, 5, 15, 30 min) with acetonitrile. Quantify parent compound degradation via UPLC-QTOF and calculate half-life () using first-order kinetics. Include positive controls (e.g., verapamil) and negative controls (no NADPH) .

Q. What methods are critical for validating the reproducibility of spectroscopic data for this compound across laboratories?

- Methodological Answer : Follow ISO/IEC 17025 guidelines for inter-laboratory validation. Share standardized samples and protocols (e.g., NMR pulse sequences, LC gradient profiles). Use Bland-Altman plots to assess agreement and calculate intraclass correlation coefficients (ICCs). Publish raw data in repositories like Zenodo for transparency .

Q. How can researchers reconcile conflicting bioactivity results reported in different cell lines for this compound?

- Methodological Answer :

Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell passage number, serum concentration). Replicate studies with isogenic cell lines and include pathway-specific inhibitors (e.g., mTOR, MAPK). Use RNA-seq to compare baseline gene expression profiles and identify resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.